molecular formula C17H20N2O4S B5754212 N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5754212
M. Wt: 348.4 g/mol
InChI Key: NKHIWVUYISNLMM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a novel drug compound that has been developed for the treatment of chronic pain. This compound has gained significant attention in recent years due to its potential as a non-opioid alternative for pain management.

Mechanism of Action

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide acts as a selective inhibitor of the angiotensin II type 2 receptor (AT2R). This receptor is known to play a role in the regulation of pain sensitivity, and its activation has been shown to reduce pain in several animal models. N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to selectively block AT2R, leading to a reduction in pain sensitivity.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to play a role in the development of chronic pain. In addition, N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the expression of pain-related genes in the spinal cord, suggesting that it may act at the level of the central nervous system to reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its potential as a non-opioid alternative for pain management. This is particularly important given the current opioid epidemic and the need for alternative pain management strategies. In addition, N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
One of the limitations of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its relatively short half-life, which may limit its effectiveness as a chronic pain treatment. In addition, further studies are needed to determine the optimal dosing regimen for N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and to assess its long-term safety and efficacy.

Future Directions

There are several future directions for the development of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One potential direction is the development of novel formulations of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide that can prolong its half-life and improve its bioavailability. In addition, further studies are needed to determine the optimal dosing regimen for N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and to assess its long-term safety and efficacy in humans. Finally, there is a need for further studies to explore the potential of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide as a treatment for other chronic pain conditions, such as fibromyalgia and cancer-related pain.
Conclusion:
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a novel drug compound that has shown promise as a non-opioid alternative for pain management. Its selective inhibition of the AT2R receptor has been shown to reduce pain sensitivity in several animal models, and it has a favorable safety profile. Further studies are needed to determine the optimal dosing regimen for N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and to assess its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 2-(2-ethoxyphenyl)-3-nitrobenzoic acid. This intermediate is then reduced using tin and hydrochloric acid to form the corresponding amine. The final step involves the reaction of the amine with methylsulfonyl chloride and 4-fluorobenzoyl chloride to form N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a non-opioid analgesic. It has been shown to be effective in several animal models of chronic pain, including neuropathic pain and osteoarthritis pain. In addition, N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-12-8-6-10-14(16)18-17(20)13-9-5-7-11-15(13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIWVUYISNLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

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